4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 167773-10-6
VCID: VC7951758
InChI: InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)CC(=C)C
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane

CAS No.: 167773-10-6

Cat. No.: VC7951758

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane - 167773-10-6

Specification

CAS No. 167773-10-6
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3
Standard InChI Key LLUSJINKGBXOIN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)CC(=C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC(=C)C

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure features a six-membered dioxaborolane ring with four methyl groups at the 4,4,5,5 positions, providing steric protection to the boron center. The 2-methylallyl group (CH2C(CH3)2\text{CH}_2\text{C}(\text{CH}_3)_2) is attached at the 2-position, introducing allylic functionality. This arrangement enhances the compound’s stability while enabling participation in allylic borylation and subsequent catalytic cycles .

PropertyValueSource
Molecular FormulaC10H19BO2\text{C}_{10}\text{H}_{19}\text{BO}_2
Molecular Weight182.07 g/mol
CAS Number167773-10-6
IUPAC Name4,4,5,5-Tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)CC(=C)C

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via allylic borylation, where 2-methylallyl alcohol reacts with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) under catalytic conditions. Common methods include:

Palladium-Catalyzed Borylation

  • Catalysts: Pd catalysts (e.g., Pd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_2) or Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4.

  • Conditions: Inert atmosphere (N2_2 or Ar), solvents like THF or toluene, and temperatures of 60–80°C .

  • Yield: Typically 70–85% after purification via chromatography or distillation.

Copper-Mediated Borylation

  • Catalysts: Cu(I) salts (e.g., CuCl) with ligands such as 1,10-phenanthroline.

  • Advantages: Lower cost and compatibility with functional groups sensitive to Pd .

Industrial-Scale Production

Industrial methods optimize reaction parameters for scalability:

  • Continuous Flow Reactors: Enable precise temperature control and higher yields.

  • Purification: Distillation or automated chromatography to achieve >95% purity.

  • Cost Reduction: Use of cheaper catalysts (e.g., Cu-based systems) and solvent recycling .

Chemical Reactivity and Applications

Key Reaction Types

Reaction TypeReagents/ConditionsProducts
OxidationH2O2\text{H}_2\text{O}_2, NaIO4\text{NaIO}_4Boronic acid (B(OH)3\text{B}(\text{OH})_3)
TransmetallationGrignard reagents (e.g., RMgX\text{RMgX})Organoboronates (e.g., RB(pin)2\text{RB}(\text{pin})_2)
Suzuki-MiyauraPd(PPh3)4\text{Pd}(\text{PPh}_3)_4, baseBiaryl compounds

Cross-Coupling Applications

The compound is pivotal in Suzuki-Miyaura reactions, where the boronate moiety couples with aryl halides. For example:

  • Substrate: Aryl bromides or triflates.

  • Catalyst: Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 or Pd(dppf)Cl2\text{Pd}(\text{dppf})\text{Cl}_2.

  • Base: K2CO3\text{K}_2\text{CO}_3 or CsF.

  • Outcomes: High-yield biaryl products with retention of stereochemistry .

Biological and Medicinal Applications

While direct biological data for this compound is limited, boronic esters are explored in:

  • Boron Neutron Capture Therapy (BNCT): Analogous dioxaborolanes deliver 10B^{10}\text{B} to tumors .

  • Enzyme Inhibition: Boron-containing derivatives inhibit proteases or kinases via covalent binding .

Comparison with Analogous Dioxaborolanes

CompoundSubstituentKey Reactivity Difference
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneHLower steric hindrance, broader applicability
4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolaneCH(CH3)2\text{CH}(\text{CH}_3)_2Alkyl vs. allyl: Alkyl is less reactive in cross-couplings
4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolaneTriphenyleneEnhanced π-conjugation for optoelectronic materials
Hazard StatementPrecautionary Measures
H225: Flammable liquidAvoid sparks, store under inert gas
H261: Releases flammable gasUse explosion-proof equipment
H315: Skin irritationWear gloves, wash thoroughly

Research Challenges and Future Directions

Limitations

  • Air Sensitivity: Requires strict anaerobic conditions, complicating large-scale synthesis.

  • Byproduct Formation: Competing hydrolysis or protodeboronation under acidic/basic conditions .

Emerging Applications

  • Dynamic Covalent Chemistry: Use in boronate ester-based vitrimers for self-healing materials .

  • Asymmetric Catalysis: Development of chiral ligands for enantioselective borylations.

  • Boron-Containing Polymers: Incorporation into conjugated polymers for optoelectronics .

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